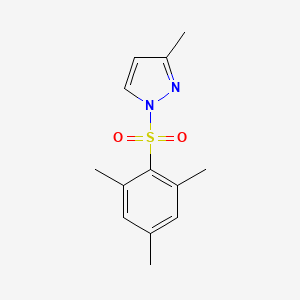![molecular formula C13H6ClF3N6O2S B2789005 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 251307-16-1](/img/structure/B2789005.png)
3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an intriguing chemical entity, combining pyridine, triazole, and nitro groups. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine typically starts with the chlorination of the pyridine ring, followed by the introduction of the trifluoromethyl group. The sulfanyl triazole moiety is then attached via a nucleophilic substitution reaction. Typical reaction conditions include the use of polar aprotic solvents and the application of mild heating to ensure reaction completion.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale batch reactors, maintaining strict control over temperature and pH to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The nitro group can be further oxidized under specific conditions to yield nitroso or other higher oxidation state compounds.
Reduction: : The nitro group can be reduced to an amine using hydrogenation reactions, often with palladium on carbon as a catalyst.
Substitution: : The chlorine atom on the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: : Sodium hydride (NaH), potassium carbonate (K₂CO₃), often in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: : Formation of nitroso derivatives.
Reduction: : Amino derivatives.
Substitution: : Variously substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine has garnered interest in multiple fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Its derivatives are studied for their potential biological activities.
Medicine: : Investigated for its pharmacological properties and as a scaffold for drug development.
Industry: : Utilized in the manufacture of agrochemicals and functional materials.
Mecanismo De Acción
This compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular macromolecules, disrupting normal cellular functions. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: : Lacks the sulfanyl triazole moiety, resulting in different reactivity and applications.
2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-chloropyridine: : Another analog with subtle differences in electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
This compound truly exemplifies the marvels of modern chemistry!
Propiedades
IUPAC Name |
3-chloro-2-[[1-(3-nitropyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N6O2S/c14-8-4-7(13(15,16)17)5-19-11(8)26-12-20-6-22(21-12)10-9(23(24)25)2-1-3-18-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLNZPOOVMFSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
![3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA](/img/structure/B2788926.png)
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)

![N-[(oxolan-2-yl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2788933.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)

![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)
![N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide](/img/structure/B2788938.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)

